4-Bromobutylbutyrate
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Overview
Description
4-Bromobutylbutyrate is an organic compound with the molecular formula C8H15BrO2. It is a colorless to yellow liquid that is used in various chemical syntheses and industrial applications. The compound is known for its reactivity due to the presence of both ester and bromide functional groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobutylbutyrate can be synthesized through a one-step preparation method involving the reaction of butyrolactone with hydrogen bromide in the presence of ethanol . This method is efficient and yields high purity of the desired product. The reaction conditions typically involve stirring the reactants at a controlled temperature and pressure to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the formation of by-products. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromobutylbutyrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under specific conditions.
Reduction Reactions: The ester group can also be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous conditions.
Major Products Formed
Substitution: Formation of 4-hydroxybutylbutyrate.
Oxidation: Formation of 4-bromobutyric acid.
Reduction: Formation of 4-bromobutyl alcohol.
Scientific Research Applications
4-Bromobutylbutyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromobutylbutyrate involves its reactivity due to the ester and bromide groups. The bromide group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or other transformations. These reactions enable the compound to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromobutyric acid: Similar in structure but lacks the ester group, making it less versatile in certain reactions.
Ethyl 4-bromobutyrate: Similar but with an ethyl ester group instead of a butyl ester group, affecting its reactivity and applications.
Uniqueness
4-Bromobutylbutyrate is unique due to the combination of its ester and bromide functional groups, which provide a wide range of reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C8H15BrO2 |
---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
4-bromobutyl butanoate |
InChI |
InChI=1S/C8H15BrO2/c1-2-5-8(10)11-7-4-3-6-9/h2-7H2,1H3 |
InChI Key |
FTJJTWWIFJTBQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCCBr |
Origin of Product |
United States |
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